2-(Trifluoromethoxy)acetic acid

fluorinated building blocks trifluoromethoxylation organic synthesis

2-(Trifluoromethoxy)acetic acid (CAS 69105-00-6) is a fluorinated carboxylic acid with the molecular formula C3H3F3O3 and molecular weight of 144.05 g/mol, characterized by the presence of a trifluoromethoxy (–OCF3) group attached to an acetic acid moiety. This bifunctional compound serves as a versatile building block in pharmaceutical and agrochemical research, where the –OCF3 group is valued for its strong electron-withdrawing character and high lipophilicity compared to the parent methoxy (–OCH3) substituent.

Molecular Formula C3H3F3O3
Molecular Weight 144.049
CAS No. 69105-00-6
Cat. No. B569983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethoxy)acetic acid
CAS69105-00-6
Synonyms2-(Trifluoromethoxy)acetic Acid
Molecular FormulaC3H3F3O3
Molecular Weight144.049
Structural Identifiers
SMILESC(C(=O)O)OC(F)(F)F
InChIInChI=1S/C3H3F3O3/c4-3(5,6)9-1-2(7)8/h1H2,(H,7,8)
InChIKeyCZXZCEUXKFLRHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethoxy)acetic Acid (CAS 69105-00-6): Procurement-Specific Overview for Fluorinated Building Block Selection


2-(Trifluoromethoxy)acetic acid (CAS 69105-00-6) is a fluorinated carboxylic acid with the molecular formula C3H3F3O3 and molecular weight of 144.05 g/mol, characterized by the presence of a trifluoromethoxy (–OCF3) group attached to an acetic acid moiety [1]. This bifunctional compound serves as a versatile building block in pharmaceutical and agrochemical research, where the –OCF3 group is valued for its strong electron-withdrawing character and high lipophilicity compared to the parent methoxy (–OCH3) substituent . First-principles vector analysis confirms that the trifluoromethoxy group is intrinsically lipophilic relative to methoxy, providing a quantifiable physicochemical advantage in molecular design [2]. The compound is typically supplied as a clear, colorless liquid with purity specifications of ≥95%, requiring storage at 2–8°C under dry, sealed conditions .

Why Generic Fluorinated Acetic Acids Cannot Substitute 2-(Trifluoromethoxy)acetic Acid in Critical Applications


Fluorinated acetic acid derivatives exhibit markedly different physicochemical properties depending on the specific fluorination pattern and substituent type, precluding simple interchangeability in structure-activity relationship (SAR) studies. 2-(Trifluoromethoxy)acetic acid (CF3OCH2COOH) differs fundamentally from methoxyacetic acid (CH3OCH2COOH) in lipophilicity and electronic character [1], from difluoromethoxyacetic acid (CHF2OCH2COOH) in conformational polarity behavior [1], and from trifluoroacetic acid (CF3COOH) in both pKa and molecular architecture (ether oxygen spacer present only in the target compound) [2]. Furthermore, the target compound exhibits distinct synthetic accessibility: a recently reported high-yield route using trifluoromethyl triflate (CF3SO2OCF3) as a nucleophilic –OCF3 source provides a scalable preparation method [3], whereas closely related analogs require divergent synthetic strategies that yield different purity profiles and cost structures. Substitution without verification would compromise the intended electronic tuning, metabolic stability modulation, and downstream derivatization efficiency that specifically motivated the selection of this –OCF3–containing building block.

Quantitative Differentiation of 2-(Trifluoromethoxy)acetic Acid vs. Closest Analogs


Synthetic Accessibility: High-Yield Nucleophilic –OCF3 Transfer vs. Traditional Routes

A 2025 study by Meier et al. demonstrated a straightforward, high-yield synthesis of 2-(trifluoromethoxy)acetic acid starting from trifluoromethyl triflate (CF3SO2OCF3) via nucleophilic substitution with in situ-generated [OCF3]− anion, followed by ester hydrolysis [1]. The overall process delivers multigram quantities with full crystallographic characterization of the acid and its metal salts [1]. In contrast, alternative –OCF3 building blocks such as 2,2-difluoro-2-(trifluoromethoxy)acetic acid require more complex fluorination sequences, typically involving electrochemical methods or sulfur tetrafluoride reagents . No equivalent high-yield nucleophilic route has been reported for the difluoromethoxy analog (CAS 29101-99-3) under comparable conditions.

fluorinated building blocks trifluoromethoxylation organic synthesis

Acidity Profile: pKa 2.42 vs. Trifluoroacetic Acid and Methoxyacetic Acid

The predicted pKa of 2-(trifluoromethoxy)acetic acid is 2.42 ± 0.10 , placing its acidity between that of methoxyacetic acid (pKa ≈ 3.6) and trifluoroacetic acid (pKa 1.4–0.5) [1][2]. The –OCF3 group exerts a moderate electron-withdrawing effect through the ether oxygen spacer, substantially increasing acidity relative to the parent methoxy compound while remaining less acidic than the directly α-trifluoromethyl-substituted TFA. This intermediate pKa value is critical for applications where strong acidity (TFA) would cause unwanted side reactions or where weak acidity (methoxyacetic acid) would provide insufficient activation for subsequent coupling steps.

acidity constant pKa prediction carboxylic acid derivatives

Lipophilicity Advantage: –OCF3 Intrinsically More Lipophilic than –OCH3 and –OCF2H

Müller (2014) employed bond vector analysis to systematically evaluate the polarity and lipophilicity of fluorinated alkoxy groups [1]. The study diagnosed the trifluoromethoxy group (–OCF3) as an intrinsically lipophilic unit compared to the parent methoxy group (–OCH3), whereas the difluoromethoxy group (–OCF2H) was found to interconvert between highly lipophilic and polar conformations depending on molecular environment [1]. For 2-(trifluoromethoxy)acetic acid, this translates to a predicted logP (XLogP3) value of approximately 0.9 [2] compared to methoxyacetic acid's substantially lower lipophilicity. The systematic investigation by Jeffries et al. (2020) of 16 aliphatic fluorination motifs across three parent models further confirmed that –OCF3 provides consistent lipophilicity elevation relative to non-fluorinated and mono-fluorinated alkoxy motifs .

lipophilicity logP fluorinated substituent effects

Purity and Physical Form Consistency: Commercial Availability at ≥95% Purity

2-(Trifluoromethoxy)acetic acid is commercially available from multiple vendors at consistent purity specifications of ≥95% (typically 95–97% range) . Physical properties are well-documented: density 1.5014 g/cm³, boiling point 84°C at 33 mmHg, refractive index 1.3345, and storage temperature 2–8°C under sealed, dry conditions . In contrast, closely related difluoro(trifluoromethoxy)acetic acid (CAS 674-13-5) is a higher molecular weight (180.03 g/mol) derivative with α-difluoro substitution that alters both physical handling and reactivity profile . The target compound's lower molecular weight (144.05 g/mol) and liquid physical form facilitate accurate weighing and solution preparation for synthetic applications.

chemical procurement purity specification quality control

Priority Application Scenarios for 2-(Trifluoromethoxy)acetic Acid Based on Differentiated Properties


Pharmaceutical Lead Optimization Requiring Intermediate pKa Carboxylic Acid Building Blocks

In medicinal chemistry campaigns where a carboxylic acid handle is required for conjugation (e.g., amide coupling with amines, ester formation with alcohols) but the strongly acidic TFA (pKa ~1.4) causes undesired side reactions or stability issues, 2-(trifluoromethoxy)acetic acid provides an optimized pKa of 2.42 [1]. This intermediate acidity, combined with the lipophilic –OCF3 group, enables selective deprotonation and coupling under milder conditions while simultaneously enhancing the resulting conjugate's membrane permeability relative to non-fluorinated analogs [2].

Agrochemical Development Targeting Enhanced Metabolic Stability with Consistent Lipophilicity

For next-generation herbicide and pesticide development, the –OCF3 group offers consistent lipophilicity elevation without the conformational polarity switching observed with –OCF2H-containing analogs [2]. This predictability is critical for optimizing foliar uptake and cuticular penetration in crop protection agents. 2-(Trifluoromethoxy)acetic acid serves as a bifunctional precursor for introducing the –OCF3 group into agrochemical scaffolds, with applications disclosed in recent patent filings for compounds exhibiting potent herbicidal activity with reduced environmental toxicity [3].

Synthesis of Perfluoroalkoxyacetic Acid Derivatives for Specialty Materials

2-(Trifluoromethoxy)acetic acid is utilized as a reactant in the preparation of perfluoroalkoxyacetic acid derivatives, a class of compounds valued in specialty polymer and advanced materials applications . The validated synthetic route via nucleophilic [OCF3]− transfer [1] provides a reliable supply chain for scaling these derivatives to multigram quantities, whereas alternative –OCF3 sources often require more complex or hazardous fluorination reagents.

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